molecular formula C7H9F2N3O B6257504 2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2,2-difluoroethan-1-amine CAS No. 1862745-41-2

2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2,2-difluoroethan-1-amine

Cat. No. B6257504
CAS RN: 1862745-41-2
M. Wt: 189.2
InChI Key:
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Description

2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2,2-difluoroethan-1-amine (DCF-1) is an amine compound with a unique chemical structure. It has been studied for its potential applications in scientific research, as well as its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2,2-difluoroethan-1-amine is not yet fully understood. However, it is believed that the compound acts as a proton donor and acceptor, which allows it to interact with other molecules and form complexes. Additionally, the cyclopropyl group of 2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2,2-difluoroethan-1-amine is thought to provide additional stability to the molecule, making it more resistant to breakdown.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2,2-difluoroethan-1-amine are not yet fully understood. However, the compound has been shown to have some anti-inflammatory and antioxidant properties in vitro. Additionally, 2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2,2-difluoroethan-1-amine has been shown to inhibit the growth of certain cancer cell lines, suggesting that it may have potential applications in the treatment of cancer.

Advantages and Limitations for Lab Experiments

2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2,2-difluoroethan-1-amine has several advantages for use in laboratory experiments. The compound is relatively stable and can be synthesized easily from commercially available reagents. Additionally, the compound is soluble in a variety of organic solvents, making it easy to handle and store. However, 2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2,2-difluoroethan-1-amine also has some limitations. The compound is not water-soluble, so it cannot be used in aqueous solutions. Additionally, the compound is not very stable in the presence of light or heat, so it must be stored carefully.

Future Directions

2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2,2-difluoroethan-1-amine has potential applications in a variety of fields, including drug development, materials science, and biotechnology. In the field of drug development, 2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2,2-difluoroethan-1-amine could be used as a ligand to synthesize metal complexes for use as therapeutic agents. Additionally, the compound could be used as a fluorescent probe for imaging and sensing applications. In the field of materials science, 2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2,2-difluoroethan-1-amine could be used as a catalyst in organic synthesis reactions, such as Heck reactions, Suzuki reactions, and Stille reactions. In the field of biotechnology, 2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2,2-difluoroethan-1-amine could be used as an inhibitor of cancer cell growth. Finally, 2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2,2-difluoroethan-1-amine could be used to study the mechanism of action of other compounds, as well as the biochemical and physiological effects of the compound itself.

Synthesis Methods

2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2,2-difluoroethan-1-amine can be synthesized from the reaction of 3-cyclopropyl-1,2,4-oxadiazole and 2,2-difluoroethan-1-amine. This reaction can be catalyzed by a variety of reagents, including DBU, DCC, and DMAP. The reaction is typically carried out in an organic solvent such as THF or DMSO.

Scientific Research Applications

2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2,2-difluoroethan-1-amine has been studied for its potential applications in scientific research. The compound has been used as a ligand in the synthesis of various metal complexes, including palladium, ruthenium, and platinum complexes. It has also been used as a catalyst in organic synthesis reactions, such as Heck reactions, Suzuki reactions, and Stille reactions. Additionally, 2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2,2-difluoroethan-1-amine has been used as a fluorescent probe for imaging and sensing applications.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2,2-difluoroethan-1-amine' involves the reaction of 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylic acid with 2,2-difluoroethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reduced using a reducing agent such as sodium borohydride to yield the final product.", "Starting Materials": [ "3-cyclopropyl-1,2,4-oxadiazole-5-carboxylic acid", "2,2-difluoroethylamine", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "sodium borohydride" ], "Reaction": [ "Step 1: 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylic acid is reacted with N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane to form the corresponding active ester intermediate.", "Step 2: 2,2-difluoroethylamine is added to the reaction mixture and stirred at room temperature for several hours to allow for coupling of the intermediate and amine.", "Step 3: The resulting intermediate is then reduced using sodium borohydride in methanol to yield the final product, 2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2,2-difluoroethan-1-amine." ] }

CAS RN

1862745-41-2

Product Name

2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2,2-difluoroethan-1-amine

Molecular Formula

C7H9F2N3O

Molecular Weight

189.2

Purity

95

Origin of Product

United States

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